molecular formula C8H11NS B129391 2-(Thiophen-2-yl)pyrrolidine CAS No. 90090-64-5

2-(Thiophen-2-yl)pyrrolidine

Cat. No. B129391
CAS RN: 90090-64-5
M. Wt: 153.25 g/mol
InChI Key: BNUVOMNEUJWHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)pyrrolidine is a heterocyclic compound that features both thiophene and pyrrolidine rings. Thiophene is a sulfur-containing five-membered ring, while pyrrolidine is a nitrogen-containing five-membered ring. The combination of these two moieties can lead to compounds with interesting chemical and physical properties, which are often explored for their potential applications in various fields such as materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of compounds related to 2-(Thiophen-2-yl)pyrrolidine often involves the formation of the pyrrole or pyrrolidine ring followed by the introduction of the thiophene unit. For example, the synthesis of 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol . Similarly, the synthesis of various 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives is achieved through reactions involving methoxyphenyl or tolyl-substituted pyrroles . These methods demonstrate the versatility of synthetic approaches to access a wide range of thiophene-pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of thiophene-pyrrolidine derivatives is characterized by the presence of two distinct heterocyclic rings. The thiophene ring is known for its aromaticity and electron-rich nature due to the sulfur atom, while the pyrrolidine ring introduces a nitrogen heteroatom, which can participate in hydrogen bonding and other interactions. The molecular structure is confirmed using techniques such as FT-IR, UV–vis, and NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of thiophene-pyrrolidine derivatives can be influenced by the presence of substituents on the rings. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly affect the electronic properties and reactivity of the compound. The chemical reactions involving these derivatives can lead to the formation of polymers with conducting properties, as seen in the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives . Additionally, the orthogonal synthesis approach allows for the selective formation of pyrrole and thiophene derivatives from zwitterionic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-pyrrolidine derivatives are often studied to evaluate their potential applications. For example, the electrical conductivities of synthesized monomers and polymers are measured to assess their suitability for electronic applications . The thermal stability of these compounds is also an important property, with some polymers showing good stability up to 400°C . The optical properties, such as absorption and emission spectra, are investigated to explore their use in optoelectronic devices . Additionally, the solubility and molecular weight of these compounds are characterized to understand their processability and performance in practical applications .

Scientific Research Applications

Synthesis and Characterization

Researchers have extensively studied the synthesis and characterization of thiophene derivatives, such as 2-(Thiophen-2-yl)pyrrolidine, for their potential applications in illicit drug detection, showcasing the compound's relevance in forensic toxicology. For example, the identification and characterization of α-PVT, α-PBT, and their bromothienyl analogs, which are related to 2-(Thiophen-2-yl)pyrrolidine, have been described in illicit products, highlighting the analytical methods necessary for their identification (Doi et al., 2015).

Photovoltaic Applications

The compound's application extends into photovoltaic research, where derivatives of 2-(Thiophen-2-yl)pyrrolidine have been utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs). Research indicates that modifications to the conjugated chain, incorporating thiophene units, can significantly influence solar-to-electrical energy conversion efficiencies, demonstrating the compound's utility in renewable energy technologies (Qin et al., 2007).

Electrochromic Devices

Furthermore, 2-(Thiophen-2-yl)pyrrolidine derivatives have found applications in the development of electrochromic devices. These materials exhibit color changes under electric field application, making them suitable for smart windows, displays, and low-energy consumption screens. The synthesis of soluble conducting polymers based on thiophene and pyrrolidine derivatives and their subsequent application in electrochromic devices underscores the compound's role in advancing material sciences (Yiğitsoy et al., 2007).

Antibacterial Agents

In medicinal chemistry, thiophene-pyrrolidine derivatives have been evaluated for their antibacterial properties. The synthesis and microbiological activity studies of various derivatives reveal potential applications as antibacterial agents, highlighting the compound's importance in addressing antibiotic resistance and the development of new antimicrobial therapies (Miszke et al., 2008).

Future Directions

Pyrrolidine derivatives, including “2-(Thiophen-2-yl)pyrrolidine”, continue to be a focus of research due to their wide range of biological activities. Future research directions may include the design of new pyrrolidine compounds with different biological profiles, further exploration of their synthetic strategies, and detailed investigation of their mechanisms of action .

properties

IUPAC Name

2-thiophen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVOMNEUJWHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00320932, DTXSID50902762
Record name 2-(thiophen-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)pyrrolidine

CAS RN

90090-64-5
Record name 2-(thiophen-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.